ammonium trichloro(dioxoethylene-O,O'-)tellurate

Description

Ammonium trichloro(dioxoethylene-O,O’-)tellurate is a synthetic organic tellurium compound known for its immunomodulatory and antitumoral properties . This compound, often referred to in scientific literature, has shown significant potential in various preclinical and clinical studies due to its unique chemical structure and biological activity .

Properties

Molecular Formula |

C2H4Cl2O2Te |

|---|---|

Molecular Weight |

258.6 g/mol |

IUPAC Name |

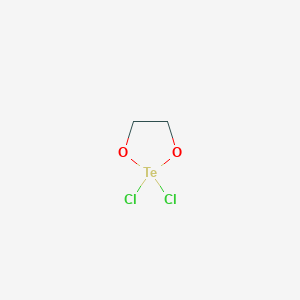

2,2-dichloro-1,3,2λ4-dioxatellurolane |

InChI |

InChI=1S/C2H4Cl2O2Te/c3-7(4)5-1-2-6-7/h1-2H2 |

InChI Key |

ITUKXRCBQPSCQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CO[Te](O1)(Cl)Cl |

Synonyms |

ammonium trichloro(dioxoethylene-O,O'-)tellurate AS 101 AS-101 AS101 trichloro(dioxoethylene-O,O'-)tellurate |

Origin of Product |

United States |

Preparation Methods

The synthesis of ammonium trichloro(dioxoethylene-O,O’-)tellurate involves the reaction of tellurium chloride with ethylene glycol in acetonitrile . The reaction is typically carried out under reflux conditions, resulting in the formation of a white crystalline compound with the empirical formula C₂H₈O₂NCl₃Te and a molecular weight of approximately 312 . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation .

Chemical Reactions Analysis

Ammonium trichloro(dioxoethylene-O,O’-)tellurate undergoes various chemical reactions, including oxidation, reduction, and substitution . One notable reaction is its conversion to the TeOCl₃⁻ anion, which is considered the pharmacologically active species . This conversion can further proceed to form TeO₂ in aqueous media . The compound also reacts with thiols, forming disulfide molecules . Common reagents used in these reactions include water and reference buffers at physiological-like pH . Major products formed from these reactions include TeO₂ and disulfide molecules .

Scientific Research Applications

Ammonium trichloro(dioxoethylene-O,O’-)tellurate has a wide range of scientific research applications. In chemistry, it is studied for its unique reactivity and potential as a metalloid-based drug . In biology and medicine, it has shown promise as an immunomodulator and antitumoral agent . The compound has been used in preclinical and clinical studies to investigate its effects on various types of cancer, including glioblastoma multiforme and stomach adenocarcinoma . It has also been studied for its ability to protect against the toxic effects of chemotherapeutic drugs and radiation .

Mechanism of Action

The mechanism of action of ammonium trichloro(dioxoethylene-O,O’-)tellurate involves the inhibition of interleukin-10 (IL-10) production . This inhibition leads to the dephosphorylation of Stat3 and reduced expression of Bcl-2, resulting in decreased cell proliferation and increased apoptosis in tumor cells . The compound’s ability to inhibit IL-10 also sensitizes tumor cells to chemotherapeutic drugs, enhancing their efficacy . The molecular targets and pathways involved in this mechanism include the IL-10 autocrine/paracrine loop and the Stat3 signaling pathway .

Comparison with Similar Compounds

Ammonium trichloro(dioxoethylene-O,O’-)tellurate is unique among tellurium compounds due to its specific immunomodulatory and antitumoral properties . Similar compounds include other tellurium-based drugs, such as tellurium dioxide and tellurium tetrachloride . these compounds do not exhibit the same level of biological activity or therapeutic potential as ammonium trichloro(dioxoethylene-O,O’-)tellurate . The uniqueness of this compound lies in its ability to modulate the immune response and enhance the efficacy of chemotherapeutic drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.